The synthesis of 3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide typically involves several steps:
The reaction conditions may include specific solvents (e.g., dimethylformamide) and catalysts to enhance yield and selectivity. Temperature control is crucial during the synthesis to prevent side reactions and ensure proper formation of intermediates.
The molecular formula for 3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide is , with a molecular weight of approximately 435.88 g/mol. The structure features:
The compound's structural representation can be derived using software tools that visualize chemical structures based on its SMILES notation: Clc1ccsc1C(=O)NC[C@H]2CN(C(=O)O2)c3ccc(cc3)N4CCOCC4=O
.
The chemical reactivity of 3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide can include:
Reactions are typically monitored using chromatographic techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The mechanism of action for 3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide is likely related to its ability to inhibit bacterial dihydropteroate synthase or other enzymes involved in folate synthesis pathways. This inhibition leads to a decrease in bacterial growth and proliferation.
In vitro studies may demonstrate its efficacy against specific bacterial strains through assays that measure growth inhibition and determine minimum inhibitory concentrations.
The compound is expected to exhibit:
Key chemical properties include:
Relevant analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm these properties .
This compound has potential applications in:
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 98569-64-3
CAS No.: